molecular formula C31H22NO2P B3371499 (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane CAS No. 7151-67-9

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane

Cat. No. B3371499
CAS RN: 7151-67-9
M. Wt: 471.5 g/mol
InChI Key: UAYDJOMFMRSNNV-UHFFFAOYSA-N
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Description

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane, also known as NFP, is a highly reactive compound used in various scientific research applications. This compound is synthesized through a series of chemical reactions and has been found to have significant biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane is not fully understood, but it is believed to involve the transfer of electrons from the phosphorus atom to the nitro group. This transfer of electrons results in the formation of a highly reactive species that can undergo a variety of chemical reactions.

Biochemical And Physiological Effects

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane has been found to have significant biochemical and physiological effects. In particular, it has been shown to have antioxidant properties and to be able to scavenge free radicals. Additionally, (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane has been found to have anti-inflammatory properties and to be able to reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane in lab experiments is its high reactivity, which makes it a useful reagent for a variety of chemical reactions. Additionally, (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane is relatively easy to synthesize and is readily available. However, one of the limitations of using (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane is its low yield, which can make it expensive to use in large-scale experiments.

Future Directions

There are many potential future directions for research involving (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane. One area of interest is the development of new materials for use in electronic devices. Additionally, (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane could be used as a starting material for the synthesis of other phosphorus-containing compounds. Finally, further research is needed to fully understand the mechanism of action of (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane and its potential applications in medicine and biology.
Conclusion:
In conclusion, (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane is a highly reactive compound that has been used in various scientific research applications. Its synthesis involves a series of chemical reactions, and it has been found to have significant biochemical and physiological effects. While there are some limitations to using (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane in lab experiments, there are also many potential future directions for research involving this compound.

Scientific Research Applications

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a photocatalyst for the synthesis of organic compounds, and as a reagent for the synthesis of other phosphorus-containing compounds. Additionally, (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane has been used in the development of new materials for use in electronic devices.

properties

IUPAC Name

(2-nitrofluoren-9-ylidene)-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22NO2P/c33-32(34)23-20-21-28-27-18-10-11-19-29(27)31(30(28)22-23)35(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYDJOMFMRSNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290665
Record name (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane

CAS RN

7151-67-9
Record name NSC70223
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane
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(2-Nitro-9H-fluoren-9-ylidene)(triphenyl)-lambda~5~-phosphane

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